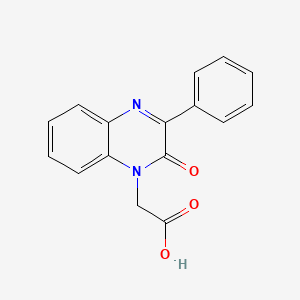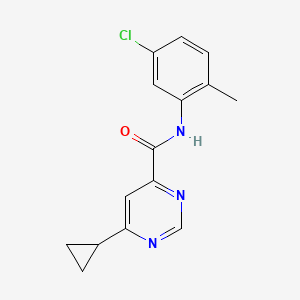
N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide (CCP) is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and growth. These mechanisms may contribute to N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide's anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. In vivo studies have shown that N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is that it has been shown to have low toxicity in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is that it is not very soluble in water, which can make it difficult to administer in certain applications.
Direcciones Futuras
There are several future directions for research on N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide. One area of interest is the development of novel formulations of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide that improve its solubility and bioavailability. Another area of interest is the investigation of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide's potential as a therapeutic agent in viral infections, particularly hepatitis C. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide and its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with cyclopropylamine, followed by cyclization with cyanic acid. This method has been optimized to produce high yields of pure N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. Additionally, N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been studied for its potential anti-viral properties, particularly against the hepatitis C virus.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-9-2-5-11(16)6-12(9)19-15(20)14-7-13(10-3-4-10)17-8-18-14/h2,5-8,10H,3-4H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOHHCJZOOTCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

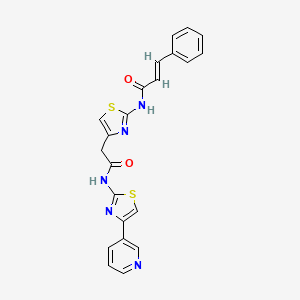
![(E)-4-(Dimethylamino)-N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-enamide](/img/structure/B2962389.png)
![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2962390.png)
![methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2962393.png)
![3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2962394.png)
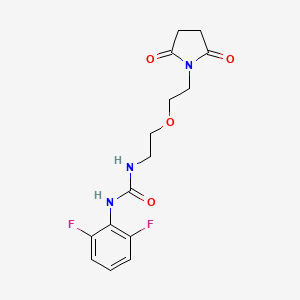
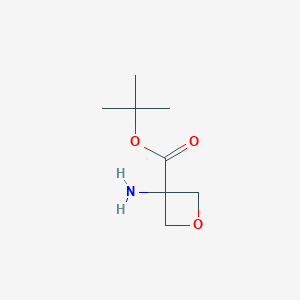
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2962399.png)
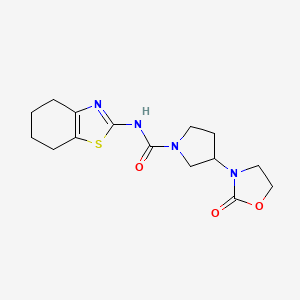
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2962404.png)
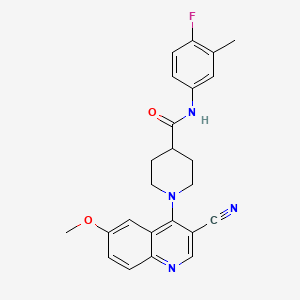
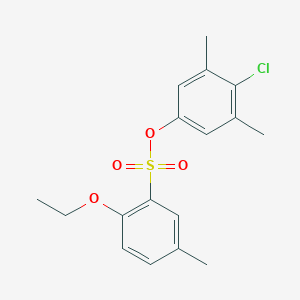
![N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2962409.png)
